Eltrombopag metabolite M1
Description
Structure
3D Structure
Properties
CAS No. |
1396009-04-3 |
|---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
3-[2-hydroxy-3-[[2-[4-(hydroxymethyl)-3-methylphenyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-11-19(10-9-18(14)13-30)29-24(32)22(15(2)28-29)27-26-21-8-4-7-20(23(21)31)16-5-3-6-17(12-16)25(33)34/h3-12,28,30-31H,13H2,1-2H3,(H,33,34) |
InChI Key |
MRORRIKWEKUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)CO |
Origin of Product |
United States |
Mechanisms of Eltrombopag Metabolite M1 Formation
Enzymatic Catalysis of M1 Formation
Role of Cytochrome P450 Monooxygenases
Specificity of CYP1A2 in Eltrombopag (B601689) Oxidation to M1
In vitro studies using human liver microsomes and specific supersomes have identified Cytochrome P450 1A2 (CYP1A2) as one of the primary enzymes responsible for the oxidative metabolism of Eltrombopag. drugbank.comeuropa.eu These experiments demonstrated that CYP1A2 is directly involved in the formation of the mono-oxygenated metabolite, referred to as M1 or Metabolite J in some reports. researchgate.neteuropa.eu The involvement of CYP1A2 highlights a specific catalytic pathway for the biotransformation of Eltrombopag. cancer-druginteractions.orgpmda.go.jp Despite its role in this oxidative pathway, studies have shown that repeated administration of Eltrombopag does not induce or inhibit the activity of the CYP1A2 isoenzyme. nih.gov
Specificity of CYP2C8 in Eltrombopag Oxidation to M1
Alongside CYP1A2, Cytochrome P450 2C8 (CYP2C8) has been identified as a key enzyme in the oxidative metabolism of Eltrombopag. drugbank.comeuropa.eu In vitro investigations have confirmed that CYP2C8 is a primary catalyst in the oxidation of Eltrombopag to its M1 metabolite. europa.eucancer-druginteractions.orgpmda.go.jp The contribution of both CYP1A2 and CYP2C8 indicates that the formation of M1 is not dependent on a single enzyme but can be mediated by at least two different CYP isoforms. drugbank.comeuropa.eu It has been noted that Eltrombopag itself can act as an inhibitor of CYP2C8 activity in vitro. pmda.go.jp
Subsequent Biotransformation of Eltrombopag Metabolite M1
Secondary Metabolic Pathways Initiated from M1
Eltrombopag (B601689) metabolite M1, formed through cytochrome P450-dependent mono-oxygenation of the parent drug's para-methyl group on the phenylpyrazole moiety, is not an end-product but rather a precursor for further metabolic transformations. researchgate.netnih.govresearchgate.net While M1 itself is a minor circulating component found in plasma, it serves as a critical juncture in the metabolic cascade. researchgate.netnih.gov The primary subsequent pathway for M1 involves further biotransformation that ultimately leads to the formation of glutathione (B108866) conjugates. researchgate.netresearchgate.net This suggests that M1 undergoes metabolic activation to a more reactive form, necessitating detoxification.
Formation of Reactive Intermediates from M1
Elucidation of the Putative p-Imine Methide Intermediate
Scientific evidence strongly suggests the formation of a putative p-imine methide intermediate from Eltrombopag metabolite M1. researchgate.netnih.govresearchgate.net This highly reactive species is thought to arise from the further metabolism of M1. researchgate.netnih.gov The generation of such an intermediate is a critical step that precedes the formation of downstream detoxification products. researchgate.net The detection of glutathione conjugates serves as indirect but compelling evidence for the transient existence of this reactive intermediate. researchgate.netwashington.edu
Detection of Covalently Bound Drug-Related Intermediates
Consistent with the formation of a reactive p-imine methide intermediate, studies have detected low levels of covalently bound drug-related intermediates attached to plasma proteins. researchgate.netnih.govresearchgate.net This covalent binding likely occurs when the reactive intermediate, such as the imine methide, reacts with nucleophilic sites on proteins. researchgate.netresearchgate.netwashington.edu This phenomenon is believed to contribute to the longer plasma elimination half-life of total radioactivity observed in human studies. researchgate.netnih.gov
Downstream Conjugation Products Derived from M1
The formation of reactive intermediates from M1 necessitates a robust detoxification response. The primary mechanism for neutralizing these potentially harmful species is through conjugation with glutathione (GSH), a key endogenous antioxidant.
Glutathione Conjugation Pathways (Formation of M5, M6, and M7)
The reactive p-imine methide intermediate formed from M1 is subsequently detoxified by conjugation with glutathione. researchgate.netnih.gov This process leads to the formation of three distinct glutathione-related conjugates, identified as metabolites M5, M6, and M7. researchgate.netnih.govresearchgate.net These metabolites are found exclusively in the feces and collectively account for approximately 20% of an administered dose of Eltrombopag. researchgate.netnih.gov The formation of these specific conjugates represents a significant pathway in the elimination of the drug. researchgate.net
Characterization of Glutathione Conjugates as Detoxification Products
The glutathione conjugates M5, M6, and M7 are considered detoxification products. researchgate.netnih.govresearchgate.net Their formation represents the successful neutralization of the electrophilic and reactive p-imine methide intermediate by glutathione. researchgate.netresearchgate.net This conjugation process increases the water solubility of the metabolites, facilitating their elimination from the body, primarily through the fecal route. researchgate.netnih.gov The presence of these glutathione adducts underscores the importance of this pathway in mitigating the potential risks associated with the formation of reactive intermediates during Eltrombopag metabolism. researchgate.netnih.govresearchgate.netwashington.edu
Enzymatic Systems Involved in M1 Secondary Metabolism
Role of Glutathione (B108866) Transferases in M1-Mediated Detoxification
The biotransformation of Eltrombopag (B601689) metabolite M1 involves the formation of a reactive intermediate, which is then detoxified through glutathione conjugation. nih.govresearchgate.net This pathway is a critical step in the elimination of this metabolite.
Initial metabolism of Eltrombopag by cytochrome P450 enzymes results in the formation of M1, a mono-oxygenation metabolite. nih.govresearchgate.net Further metabolism of M1 is thought to proceed through the formation of a reactive p-imine methide intermediate. nih.govresearchgate.net This highly reactive electrophilic species has the potential to bind to cellular macromolecules, leading to toxicity.
Glutathione transferases (GSTs) play a pivotal role in detoxifying this reactive intermediate. These enzymes catalyze the conjugation of the electrophilic p-imine methide with the endogenous antioxidant glutathione. nih.govresearchgate.net This conjugation reaction results in the formation of stable, water-soluble glutathione-related conjugates, which are designated as metabolites M5, M6, and M7. nih.govresearchgate.net These conjugates are then readily eliminated from the body, primarily in the feces. nih.govresearchgate.net Approximately 20% of an administered dose of Eltrombopag is eliminated as these glutathione-related conjugates. nih.govresearchgate.net
| Metabolic Step | Enzymes/Intermediates Involved | Resulting Metabolites | Significance | Source |
|---|---|---|---|---|
| Formation of Reactive Intermediate | Cytochrome P450-dependent processes on M1, leading to a putative p-imine methide intermediate | Not applicable | Creates a highly reactive, potentially toxic species | nih.govresearchgate.net |
| Detoxification via Conjugation | Glutathione Transferases (GSTs) catalyzing the conjugation with glutathione | M5, M6, M7 (Glutathione-related conjugates) | Neutralizes the reactive intermediate, facilitating its elimination | nih.govresearchgate.net |
| Elimination | Excretion of glutathione conjugates | Not applicable | Represents a major elimination pathway for M1-derived metabolites, accounting for ~20% of the parent drug dose | nih.govresearchgate.net |
Investigation of Other Putative Enzymatic Processes in M1 Further Biotransformation
While the glutathione conjugation pathway is a significant route for M1 metabolism, the initial formation of M1 from the parent compound, Eltrombopag, is dependent on specific oxidative enzymes. nih.govdrugbank.com
In vitro studies have identified the specific cytochrome P450 (CYP) isoenzymes responsible for the oxidative metabolism of Eltrombopag, which leads to the formation of M1. drugbank.com The primary enzymes involved in this initial mono-oxygenation step are CYP1A2 and CYP2C8. drugbank.com
| Process | Enzyme(s) | Substrate | Product(s) | Source |
|---|---|---|---|---|
| Oxidation | CYP1A2, CYP2C8 | Eltrombopag | Eltrombopag metabolite M1 | drugbank.com |
| Glucuronidation | UGT1A1, UGT1A3 | Eltrombopag | Glucuronide conjugates | drugbank.com |
| Glutathione Conjugation | Glutathione Transferases | Reactive intermediate of M1 | M5, M6, M7 | nih.govresearchgate.net |
Analytical Methodologies for Eltrombopag Metabolite M1 Research
Chromatographic Techniques for M1 Profiling and Quantification
Chromatography is a cornerstone of metabolic research, providing the necessary separation of parent drugs from their various metabolites, which often exist at much lower concentrations.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method extensively used for the quantitative determination of Eltrombopag (B601689) and its metabolites in biological samples like human plasma. pharmjournal.rubohrium.comekb.egnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. nih.gov
In the metabolic disposition studies of Eltrombopag, M1 was identified as a mono-oxygenation metabolite and a minor circulating component in plasma. drugbank.comresearchgate.net The detection and quantification of such metabolites are made possible by the high sensitivity and selectivity of LC-MS/MS methods. nih.gov While specific parameters for M1 are part of detailed study reports, the general approach involves optimizing chromatographic conditions to achieve clear separation from the parent compound and other metabolites, followed by mass spectrometric detection using specific precursor and product ion transitions. ekb.eg The development of these methods requires validation for selectivity, accuracy, precision, and the limit of quantification to ensure reliable results for pharmacokinetic studies. pharmjournal.rubohrium.com
Table 1: Representative LC-MS/MS Parameters for Eltrombopag Analysis This table illustrates typical conditions used for the parent compound, which are adapted for metabolite analysis.
| Parameter | Description |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient or isocratic mixture, often containing acetonitrile (B52724) and an aqueous solution with a modifier like formic acid or ammonium (B1175870) formate. nih.govekb.eg |
| Flow Rate | Typically in the range of 0.4-1.0 mL/min. nih.govekb.eg |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. |
| Detection | Triple quadrupole mass spectrometer, using Multiple Reaction Monitoring (MRM). |
| MRM Transition (Eltrombopag) | Example: m/z 443.2 → 183.08 ekb.eg |
To comprehensively understand the absorption, distribution, metabolism, and excretion (ADME) of a drug, studies often employ radiolabeled compounds. In the case of Eltrombopag, a study was conducted in healthy male subjects using a single oral dose of [14C]Eltrombopag. drugbank.comresearchgate.net This methodology allows for the tracing of the parent drug and all of its metabolites, irrespective of their chemical structure, by detecting the radioactivity.
Following the administration of [14C]Eltrombopag, plasma, urine, and feces were analyzed to create a complete profile of the radioactivity. Eltrombopag was the main circulating component, but its metabolite M1 was also detected as a minor radioactive component in plasma. drugbank.comresearchgate.net This confirms that M1 is a direct metabolite of Eltrombopag and allows for its contribution to the total drug-related material in circulation to be quantified.
Spectroscopic Characterization of M1 and its Derivatives
While chromatographic techniques can quantify metabolites, spectroscopic methods are essential for their structural identification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for elucidating the precise chemical structure of organic molecules, including drug metabolites. nih.govtaylorandfrancis.com It provides detailed information about the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. hyphadiscovery.com
The structural identity of Eltrombopag metabolite M1 was confirmed through the use of NMR spectroscopy. researchgate.net The process involves isolating a sufficient quantity of the metabolite, typically through preparative chromatography, and then subjecting the purified sample to a series of NMR experiments. hyphadiscovery.com The existence of ¹H NMR chemical shift data specifically for M1 confirms its structural characterization by this method. researchgate.net By comparing the NMR spectra of the metabolite to that of the parent drug, Eltrombopag, researchers can pinpoint the exact site of metabolic modification, which in the case of M1, is a mono-oxygenation. drugbank.comresearchgate.net
Table 2: Standard NMR Experiments for Metabolite Structure Elucidation
| Experiment | Purpose |
| ¹H NMR | Determines the number and type of hydrogen atoms. |
| ¹³C NMR | Determines the number and type of carbon atoms. |
| COSY (Correlation Spectroscopy) | Identifies proton-proton couplings through bonds (¹H-¹H connectivity). hyphadiscovery.com |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons with their directly attached carbons (¹H-¹³C one-bond connectivity). hyphadiscovery.com |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons over two to three bonds (¹H-¹³C long-range connectivity). hyphadiscovery.com |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, helping to determine stereochemistry. hyphadiscovery.com |
Preclinical and in Vitro Investigation of Eltrombopag Metabolite M1 Metabolism
In Vitro Metabolic Studies Using Human Liver Microsomes
In vitro studies utilizing human liver microsomes have been instrumental in elucidating the metabolic pathways of Eltrombopag (B601689), particularly the formation of the M1 metabolite. Human liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, especially the cytochrome P450 (CYP) superfamily.
Research has identified M1 as a mono-oxygenation product of Eltrombopag. In vitro incubation of Eltrombopag with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity, leads to the formation of M1. This confirms that the generation of M1 is a CYP-mediated oxidative reaction. While specific kinetic parameters such as Km and Vmax for the formation of M1 in human liver microsomes are not extensively detailed in publicly available literature, the identification of M1 in these in vitro systems is a critical first step in understanding its metabolic profile. The isolation of M1 from these in vitro incubations has allowed for its structural characterization.
Initial in vitro investigations have suggested that multiple CYP enzymes are capable of metabolizing Eltrombopag. These studies are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in Eltrombopag metabolism.
Table 1: Summary of In Vitro Metabolism of Eltrombopag in Human Liver Microsomes
| Parameter | Finding | Source |
| Metabolite Identified | Eltrombopag metabolite M1 (mono-oxygenation product) | nih.gov |
| Enzyme System | Cytochrome P450 (CYP) | nih.govmedscape.com |
| Cofactor Requirement | NADPH | researchgate.net |
| Significance | Confirms oxidative metabolism pathway for Eltrombopag. | nih.govmedscape.com |
Hepatocyte-Based Metabolism Studies of Eltrombopag Leading to M1
To further investigate the metabolism of Eltrombopag in a more physiologically relevant environment, studies have been conducted using intact human hepatocytes. Hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, providing a more comprehensive picture of metabolic pathways compared to subcellular fractions.
Incubation of Eltrombopag with primary human hepatocytes has corroborated the findings from microsomal studies, demonstrating the formation of the M1 metabolite. These studies confirm that the oxidative metabolism of Eltrombopag to M1 occurs within the cellular environment of the liver. Hepatocyte models are also valuable for investigating the potential for further downstream metabolism or conjugation of the M1 metabolite.
Table 2: Overview of Eltrombopag Metabolism in Hepatocyte-Based Systems
| Study Type | Key Observation | Implication |
| Incubation with Human Hepatocytes | Formation of this compound. | Confirms the relevance of the oxidative pathway in a cellular model. |
| Organ of Elimination | Liver is the primary site of metabolism and elimination. | Highlights the importance of hepatic function in Eltrombopag clearance. |
Assessment of Eltrombopag Oxidative Metabolism in In Vitro Models
The assessment of Eltrombopag's oxidative metabolism in various in vitro models has been crucial in identifying the specific enzymes responsible for the formation of the M1 metabolite. In vitro studies have pinpointed the involvement of two main cytochrome P450 isoenzymes: CYP1A2 and CYP2C8. nih.govmedscape.comnih.gov
By using recombinant human CYP enzymes, researchers can assess the metabolic capability of individual enzymes towards a drug substrate. Such experiments have demonstrated that both CYP1A2 and CYP2C8 can catalyze the mono-oxygenation of Eltrombopag to form M1. Understanding the contribution of each of these enzymes is important for predicting how factors such as genetic polymorphisms in CYP genes or co-administration of drugs that inhibit or induce these enzymes might affect Eltrombopag's metabolism and, consequently, its efficacy and safety.
Table 3: Cytochrome P450 Enzymes Involved in the Formation of this compound
| Enzyme | Role in M1 Formation | Method of Identification |
| CYP1A2 | Catalyzes the oxidative metabolism of Eltrombopag to M1. | In vitro studies with recombinant human CYP enzymes. |
| CYP2C8 | Catalyzes the oxidative metabolism of Eltrombopag to M1. | In vitro studies with recombinant human CYP enzymes. |
Comparative Species Metabolism of Eltrombopag Metabolite M1
Interspecies Differences in M1 Circulation and Elimination Pathways
The in vivo metabolism of eltrombopag (B601689) demonstrates qualitative similarities between animal models and humans, with all metabolites found in human plasma also identified in species used for nonclinical toxicity studies. Eltrombopag metabolite M1 is consistently identified as a minor circulating component across species. researchgate.netnih.gov The primary route of elimination for eltrombopag and its metabolites is through the feces. researchgate.netnih.gov
In humans, after a single oral administration of radiolabelled eltrombopag, the parent drug was the predominant component in plasma, accounting for 63% of the total radioactivity. The mono-oxygenation metabolite (M1) and acyl glucuronides of eltrombopag were minor circulating components. researchgate.netnih.gov The majority of the administered dose is eliminated in the feces (58.9%), with a significant portion comprising glutathione-related conjugates derived from the M1 metabolite. researchgate.netnih.gov Renal elimination plays a lesser role, accounting for 31% of the radiodose in the form of other metabolites, with no unchanged eltrombopag detected in urine. researchgate.netnih.gov
Table 1: Comparative Circulation and Elimination of Eltrombopag and its Metabolites (including M1 derivatives)
| Species | Primary Route of Elimination | Major Circulating Component | Notes on M1 and its Derivatives |
|---|---|---|---|
| Human | Fecal (58.9%) researchgate.netnih.gov | Eltrombopag (63% of plasma radioactivity) researchgate.netnih.gov | M1 is a minor circulating metabolite. researchgate.netnih.gov Approximately 20% of the dose is excreted in feces as glutathione-related conjugates of M1. researchgate.netnih.gov |
| Animals (General) | Fecal nih.gov | Eltrombopag | M1 is formed; metabolic pathways are qualitatively similar to humans. All human plasma metabolites are found in preclinical species. |
Data synthesized from available research findings.
Differential Secondary Metabolism of M1 Across Animal Models
The secondary metabolism of this compound primarily involves conjugation with glutathione (B108866). researchgate.netnih.gov This pathway is a detoxification process for a reactive intermediate formed from M1 through cytochrome P450-dependent mechanisms. researchgate.netnih.gov The resulting glutathione conjugates are then predominantly eliminated in the feces. researchgate.netnih.gov
While the qualitative aspect of this metabolic step appears to be conserved across species, the quantitative differences in the extent of glutathione conjugation and subsequent elimination of these secondary metabolites in various animal models are not well-documented in comparison to humans. The available data consistently points to the fecal route as the main pathway for the excretion of these M1-derived conjugates. researchgate.netnih.govnih.gov
The enzymes responsible for the initial formation of M1 are cytochrome P450 isoenzymes, and variations in the activity of these enzymes across species could potentially lead to quantitative differences in the amount of M1 formed and subsequently conjugated. However, specific studies detailing these species-specific quantitative differences for M1 are limited.
Table 2: Secondary Metabolism and Elimination of this compound
| Species | Major Secondary Metabolism of M1 | Primary Elimination Pathway of M1-Derivatives |
|---|---|---|
| Human | Conjugation with glutathione researchgate.netnih.gov | Fecal researchgate.netnih.gov |
| Animals (General) | Assumed to be similar to humans (qualitatively) | Fecal nih.gov |
Based on the understanding that metabolic pathways are generally conserved across preclinical species and humans.
Significance of Eltrombopag Metabolite M1 in Drug Metabolism Research
M1 as a Key Intermediate in Eltrombopag (B601689) Biotransformation Cascades
Eltrombopag undergoes extensive metabolism primarily through cleavage, oxidation, and conjugation pathways. nih.govnih.gov The initial biotransformation of Eltrombopag can involve mono-oxygenation, a reaction catalyzed by cytochrome P450 enzymes, to form the M1 metabolite. nih.govresearchgate.net Specifically, in vitro studies have identified CYP1A2 and CYP2C8 as the primary enzymes responsible for the oxidative metabolism of Eltrombopag. nih.govdrugbank.com
Metabolite M1 is a pivotal intermediate in a significant metabolic sequence. Following its formation, M1 is further metabolized to a putative reactive p-imine methide intermediate. nih.govresearchgate.net This highly reactive species is subsequently detoxified through conjugation with glutathione (B108866). This conjugation leads to the formation of several downstream metabolites, identified as M5, M6, and M7. nih.govresearchgate.net This positions M1 as a crucial juncture in the metabolic fate of Eltrombopag, branching from a simple oxidation product to a precursor for a series of conjugated metabolites.
Contribution of M1 and its Downstream Metabolites to Total Drug-Related Exposure
Following oral administration of radiolabeled Eltrombopag in humans, the parent drug is the predominant circulating component in plasma. nih.govresearchgate.net Studies have shown that unchanged Eltrombopag accounts for approximately 63% of the total plasma radioactivity. nih.govresearchgate.netdrugbank.com
In contrast, the mono-oxygenation metabolite, M1, along with acyl glucuronides (M2), are considered minor circulating components in plasma. nih.govresearchgate.netdrugbank.com While specific percentages of M1's contribution to the total drug-related material in plasma are not detailed, its classification as "minor" indicates a significantly lower systemic exposure compared to the parent compound.
The downstream glutathione conjugates of M1 (M5, M6, and M7) are primarily found in the feces, accounting for about 20% of the administered dose. nih.govresearchgate.net This suggests that while M1 itself has low systemic exposure, the pathway it initiates is a major route for the elimination of Eltrombopag.
Table 1: Circulating Components of Eltrombopag and its Metabolites in Human Plasma
| Component | Contribution to Total Plasma Radioactivity | Classification |
| Unchanged Eltrombopag | ~63% | Major |
| Metabolite M1 | Not specified | Minor Circulating |
| Acyl Glucuronides (M2) | Not specified | Minor Circulating |
Data derived from human radiolabel studies. nih.govresearchgate.net
M1's Role in the Formation of Reactive Metabolites and Subsequent Conjugation Pathways
The significance of Eltrombopag metabolite M1 is underscored by its role as a precursor to a chemically reactive intermediate. The formation of a p-imine methide intermediate from M1 is a critical event in the metabolic pathway of Eltrombopag. nih.govresearchgate.net Such reactive intermediates are of considerable interest in drug metabolism research as they have the potential to covalently bind to cellular macromolecules, including proteins.
In the case of Eltrombopag, this reactive p-imine methide intermediate is efficiently detoxified through conjugation with glutathione, a key cellular antioxidant. nih.govresearchgate.net This conjugation reaction is a crucial protective mechanism, neutralizing the reactivity of the intermediate and facilitating its excretion. The resulting glutathione-related conjugates (M5, M6, and M7) are predominantly eliminated in the feces. nih.govresearchgate.net Low levels of covalently bound drug-related intermediates to plasma proteins have been detected, which may result from the reaction of the imine methide. nih.govresearchgate.net
This pathway highlights the importance of M1 as an antecedent to a bioactivation process and the subsequent crucial role of conjugation pathways in mitigating potential risks associated with reactive metabolites.
Drug Drug Interactions Affecting Eltrombopag Metabolite M1 Formation
Modulatory Effects of Concomitant Medications on Eltrombopag (B601689) Oxidative Metabolism
Approximately 21% of an Eltrombopag dose undergoes oxidative metabolism, leading to the formation of metabolites such as M1. drugs.com This process is catalyzed by specific enzymes whose activity can be modulated by other drugs. The interaction can manifest as either a decrease in M1 formation due to enzyme inhibition or an increase in its formation as a result of enzyme induction.
Enzyme inhibitors are substances that bind to an enzyme and decrease its activity. When a patient takes a medication that inhibits the specific CYP isoenzymes responsible for Eltrombopag's oxidative metabolism, the conversion of the parent drug to its M1 metabolite is reduced. This can lead to lower circulating concentrations of M1, while potentially increasing the plasma concentration of the parent Eltrombopag. The formation of Eltrombopag metabolite M1 is mediated by CYP1A2 and CYP2C8. drugbank.comdrugs.com Therefore, co-administration with inhibitors of these enzymes would be expected to decrease M1 formation.
Table 1: Examples of CYP1A2 and CYP2C8 Inhibitors
| Enzyme | Inhibitor Examples |
|---|---|
| CYP1A2 | Fluvoxamine, Ciprofloxacin, Amiodarone, Cimetidine |
| CYP2C8 | Gemfibrozil, Clopidogrel, Deferasirox, Teriflunomide |
Conversely, enzyme inducers are drugs that increase the metabolic activity of an enzyme by stimulating the synthesis of more enzyme protein. If Eltrombopag is administered with an inducer of the CYP enzymes that mediate its oxidation, the rate of M1 formation is likely to be accelerated. This increased metabolic activity would lead to higher concentrations of the M1 metabolite and a corresponding faster clearance of the parent drug through this specific pathway. Known inducers of CYP1A2 and CYP2C8 could therefore increase the formation of this compound.
Table 2: Examples of CYP1A2 and CYP2C8 Inducers
| Enzyme | Inducer Examples |
|---|---|
| CYP1A2 | Smoking (polycyclic aromatic hydrocarbons), Omeprazole, Phenobarbital |
| CYP2C8 | Rifampin, Phenobarbital, Carbamazepine |
Specific Interactions with Cytochrome P450 Isoenzymes Responsible for M1 Formation
Detailed in vitro research using human liver microsomes has successfully identified the primary cytochrome P450 isoenzymes responsible for the oxidative metabolism of Eltrombopag. drugs.com These studies have pinpointed CYP1A2 and CYP2C8 as the key enzymes that catalyze the mono-oxygenation of Eltrombopag to form the M1 metabolite. drugbank.comdrugs.com
The involvement of these two specific enzymes forms the basis for predicting drug-drug interactions. Any concomitant medication that is a known substrate, inhibitor, or inducer of CYP1A2 or CYP2C8 has the potential to affect the plasma concentration of metabolite M1. drugbank.com For instance, while one study concluded that Eltrombopag itself does not significantly inhibit or induce major CYP enzymes like CYP1A2, its metabolism is susceptible to modulation by other drugs acting on CYP1A2 and CYP2C8. nih.gov
Metabolic Stability Studies of Eltrombopag Metabolite M1
Factors Influencing M1 Metabolic Turnover and Reactivity
The metabolic turnover and reactivity of Eltrombopag (B601689) metabolite M1 are primarily influenced by enzymatic processes and its inherent chemical structure.
Enzymatic Factors:
The formation of Eltrombopag metabolite M1 is dependent on the activity of specific cytochrome P450 (CYP) isoenzymes. In vitro studies have identified CYP1A2 and CYP2C8 as the primary enzymes responsible for the oxidative metabolism of Eltrombopag to M1. semanticscholar.org Consequently, any factors that induce or inhibit these enzymes can significantly impact the rate of M1 formation and its subsequent metabolic turnover.
CYP1A2 and CYP2C8 Inducers: Substances that increase the expression of CYP1A2 and CYP2C8 could potentially accelerate the formation of M1, leading to a faster turnover.
CYP1A2 and CYP2C8 Inhibitors: Conversely, co-administration of drugs that inhibit these isoenzymes could decrease the formation of M1, thereby altering the metabolic profile of Eltrombopag.
Chemical Reactivity:
This compound is a precursor to a chemically reactive intermediate, a p-imine methide. nih.gov This intermediate is highly electrophilic and can covalently bind to cellular macromolecules, including proteins. The formation of this reactive species is a critical factor in the metabolic turnover of M1.
The body possesses detoxification pathways to neutralize such reactive intermediates. In the case of the p-imine methide derived from M1, it is detoxified through conjugation with glutathione (B108866) (GSH), a key endogenous antioxidant. nih.gov This conjugation reaction leads to the formation of glutathione-related conjugates (M5, M6, and M7), which are then eliminated, primarily in the feces. nih.gov
The table below summarizes the key factors influencing the metabolic turnover and reactivity of this compound.
| Factor | Description | Impact on M1 Turnover and Reactivity |
| Enzymatic Activity | ||
| CYP1A2 | Primary enzyme responsible for the mono-oxygenation of Eltrombopag to form M1. semanticscholar.org | Induction may increase M1 formation and turnover. Inhibition may decrease M1 formation. |
| CYP2C8 | Another key enzyme involved in the oxidative metabolism of Eltrombopag to M1. semanticscholar.org | Similar to CYP1A2, its activity directly influences the rate of M1 formation. |
| Chemical Structure and Reactivity | ||
| Formation of p-imine methide | M1 is metabolized to a reactive electrophilic intermediate. nih.gov | This inherent reactivity drives the subsequent detoxification pathway and contributes to its short lifespan. |
| Detoxification Pathways | ||
| Glutathione (GSH) Conjugation | The reactive p-imine methide is detoxified by conjugation with glutathione. nih.gov | The availability of GSH is crucial for the efficient clearance of the reactive intermediate, thereby influencing the overall turnover of M1. |
Emerging Research Perspectives on Eltrombopag Metabolite M1
Advanced Computational Approaches for M1 Metabolic Prediction
The prediction of a drug's metabolic fate is a cornerstone of modern drug development, enabling the early identification of potential metabolic liabilities and informing the design of safer and more effective therapeutic agents. In the context of Eltrombopag (B601689), computational modeling plays a crucial role in predicting the formation of its M1 metabolite, which is known to be mediated by cytochrome P450 (CYP) enzymes. ekb.eg Specifically, in vitro studies have identified CYP1A2 and CYP2C8 as the primary enzymes responsible for the oxidative metabolism of Eltrombopag. researchgate.net Advanced computational approaches offer a powerful toolkit to investigate the interactions between Eltrombopag and these specific CYP isoforms at a molecular level.
A variety of in silico methods are being employed to predict the site of metabolism (SOM) on a drug molecule. These models can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize information from a set of known substrates for a particular enzyme to build a predictive model, while structure-based methods, such as molecular docking and quantum mechanics (QM) calculations, rely on the three-dimensional structure of the enzyme's active site.
Molecular docking simulations, for instance, can be used to predict the binding orientation of Eltrombopag within the active sites of CYP1A2 and CYP2C8. By analyzing the proximity and orientation of the drug molecule relative to the reactive heme center of the enzyme, researchers can identify the most likely sites of oxidation that would lead to the formation of the M1 metabolite. Furthermore, quantum mechanics calculations can be applied to assess the reactivity of different atoms within the Eltrombopag molecule, providing a more refined prediction of the most susceptible sites for mono-oxygenation. These computational studies, while not replacing experimental validation, provide valuable predictive insights and a mechanistic framework for understanding the initial step in Eltrombopag's metabolic journey.
| Computational Approach | Principle | Application to Eltrombopag M1 Prediction |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein's active site. | Simulating the binding of Eltrombopag within the active sites of CYP1A2 and CYP2C8 to identify the most probable site of oxidation leading to M1 formation. |
| Quantum Mechanics (QM) | Calculates the electronic structure and reactivity of molecules. | Determining the activation energies for the oxidation of different positions on the Eltrombopag molecule to pinpoint the most likely site for mono-oxygenation. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of molecules to their biological activity or chemical reactivity. | Developing models based on known CYP1A2 and CYP2C8 substrates to predict the likelihood and site of Eltrombopag metabolism. |
| Machine Learning Models | Utilizes algorithms to learn patterns from large datasets of drug metabolism. | Training models on extensive metabolic data to predict the site of metabolism for new compounds like Eltrombopag. |
Novel Analytical Strategies for Comprehensive M1 Pathway Mapping
A complete understanding of the metabolic fate of Eltrombopag requires not only the prediction of M1 formation but also the comprehensive mapping of its entire metabolic pathway. This involves the detection, identification, and quantification of M1 and its subsequent downstream metabolites. Modern analytical chemistry provides a suite of powerful techniques capable of unraveling these complex biotransformation pathways with high sensitivity and specificity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of metabolite identification and quantification in drug metabolism studies. nih.govpharmjournal.ruekb.eg For the analysis of Eltrombopag and its metabolites, reversed-phase ultra-performance liquid chromatography (UPLC) is often employed for efficient separation, followed by detection using a tandem mass spectrometer. ekb.egekb.eg The high resolution and mass accuracy of modern mass spectrometers are critical for the structural elucidation of unknown metabolites.
The comprehensive mapping of the M1 pathway begins with the development of a sensitive and specific LC-MS/MS method for the simultaneous determination of Eltrombopag and its expected metabolites. This involves optimizing the chromatographic conditions to achieve good separation and tuning the mass spectrometer parameters for optimal detection. For structural confirmation of M1 and its glutathione (B108866) conjugates, high-resolution mass spectrometry (HRMS) is invaluable. By providing accurate mass measurements, HRMS allows for the determination of the elemental composition of the metabolites, which is a crucial first step in their identification. Further structural information can be obtained through advanced fragmentation techniques, such as collision-induced dissociation (CID) and electron-activated dissociation (EAD), which provide detailed insights into the molecular structure of the metabolites. chemrxiv.org These novel analytical strategies are instrumental in creating a complete picture of the M1 metabolic pathway, from its formation to its ultimate elimination from the body.
Q & A
Q. How to design experiments for robust detection of low-abundance metabolites?
- Methodology : Optimize sample preparation (e.g., solid-phase extraction for plasma) and use ion mobility-MS to enhance sensitivity. Include technical replicates and power calculations to ensure statistical validity .
- Quality Control : Use pooled QC samples to monitor instrument drift and limit of quantification (LOQ) thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
